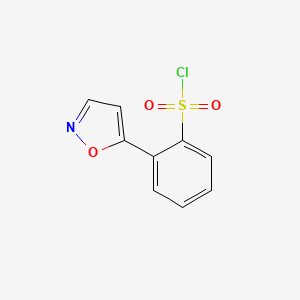

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Description

Chemical Scaffolding and Functional Group Significance within Organic Chemistry

In medicinal chemistry, a "chemical scaffold" represents the core structure of a molecule, providing a framework upon which various functional groups can be appended. slideshare.net This scaffold-based approach is fundamental to drug discovery, allowing chemists to systematically explore chemical space and optimize molecules for biological activity, selectivity, and pharmacokinetic properties. nih.govlifechemicals.com The scaffold of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is the 2-substituted phenyl-oxazole core, which combines two distinct and chemically significant moieties.

The molecule's utility is defined by its two primary functional groups:

The Sulfonyl Chloride Group (-SO₂Cl): This group is a highly reactive electrophile due to the electron-withdrawing nature of the sulfonyl component, which makes the chlorine atom an excellent leaving group. fiveable.me Its primary role in synthesis is to react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. fiveable.mewikipedia.org This reactivity makes it an invaluable "handle" for constructing larger, more complex molecules. chemistryviews.org

The 1,2-Oxazole Ring: This five-membered aromatic heterocycle, containing both a nitrogen and an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov Its unique electronic properties and ability to participate in non-covalent interactions like hydrogen bonding and π–π stacking allow it to bind effectively to biological targets such as enzymes and receptors. tandfonline.comrsc.org

Historical and Contemporary Relevance of Sulfonyl Chlorides in Synthetic Methodologies

Sulfonyl chlorides have long been cornerstone reagents in organic synthesis. Historically, their reaction with amines formed the basis of the Hinsberg test, a classic chemical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org This demonstrates their predictable and well-understood reactivity.

In the contemporary chemical landscape, the relevance of sulfonyl chlorides has expanded significantly. They are crucial intermediates in the industrial synthesis of a wide array of products. nbinno.comquora.com

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amine (R-NH₂) | Sulfonamide (R-NH-SO₂-Ar) | Core reaction for creating sulfa drugs and other pharmaceuticals. fiveable.me |

| Sulfonate Ester Formation | Alcohol (R-OH) | Sulfonic Ester (R-O-SO₂-Ar) | Creates important synthetic intermediates and protecting groups. fiveable.me |

| Sulfone Formation | Thiol (R-SH) | Sulfone (R-S-SO₂-Ar) | Produces a class of compounds with diverse chemical applications. fiveable.me |

Their applications are particularly prominent in:

Pharmaceuticals: The synthesis of sulfonamides remains a primary application, with many antibiotics and other therapeutic agents containing this functional group, often introduced via a sulfonyl chloride intermediate. fiveable.mechemimpex.com

Agrochemicals: They serve as building blocks for a variety of pesticides, herbicides, and fungicides, where the sulfonyl group is often key to the molecule's biological activity. nbinno.com

Fine Chemicals: Sulfonyl chlorides are used in the production of dyes, pigments, and specialty polymers. nbinno.comquora.com

Modern synthetic methods continue to leverage the reactivity of sulfonyl chlorides in a range of transformations, including annulations, arylations, and radical reactions, highlighting their versatility as a powerful tool for organic chemists. magtech.com.cn

Role of Oxazole (B20620) Heterocycles in Advanced Chemical Research

The oxazole nucleus is a five-membered heterocyclic ring that has garnered immense interest in medicinal chemistry due to its presence in numerous biologically active compounds. tandfonline.comsemanticscholar.org As a structural motif, it is stable and can act as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's properties. rsc.orgnih.gov

The significance of the oxazole scaffold is underscored by its incorporation into several clinically used drugs, demonstrating its compatibility with biological systems and its ability to confer therapeutic effects. tandfonline.comsemanticscholar.org

| Oxazole-Containing Drug | Therapeutic Class |

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) rsc.org |

| Linezolid | Antibiotic |

| Furazolidone | Antibacterial and antiprotozoal agent |

| Toloxatone | Antidepressant |

Data sourced from Taylor & Francis Online and Semantic Scholar. tandfonline.comsemanticscholar.org

Research has shown that derivatives containing the oxazole ring exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. semanticscholar.orgmuseonaturalistico.it This wide range of bioactivity makes the oxazole ring a frequent target and starting point for the rational design of new therapeutic agents. nih.govmuseonaturalistico.it

Research Rationale for Investigating this compound

The scientific rationale for investigating this compound is based on a strategy of molecular hybridization, which combines distinct chemical functionalities to create novel molecules with enhanced or new properties. This particular compound serves as an ideal bridge between the worlds of reactive intermediates and bioactive scaffolds.

The core motivation for its use in research can be summarized as follows:

A Versatile Synthetic Building Block: The presence of the highly reactive sulfonyl chloride group allows chemists to easily introduce the 2-(1,2-oxazol-5-yl)phenyl moiety into a multitude of other structures. fiveable.me By reacting it with a diverse library of amines or alcohols, researchers can rapidly generate a large number of novel sulfonamide or sulfonate ester derivatives.

Incorporation of a Privileged Scaffold: Each derivative synthesized from this starting material will contain the oxazole heterocycle, a scaffold known for its favorable interactions with biological targets. tandfonline.comnih.gov This approach intelligently embeds a high-potential pharmacophore into new chemical entities.

Exploration of Structure-Activity Relationships (SAR): By creating a library of related compounds from this single precursor, scientists can systematically study how changes in the appended chemical groups affect the molecule's biological activity. This is a cornerstone of modern drug discovery. The specific ortho-positioning of the oxazole and sulfonyl chloride groups may enforce unique three-dimensional conformations in the final products, potentially leading to novel selectivity profiles for biological targets.

In essence, this compound is not typically investigated for its own biological effects, but rather as a high-value starting material for the efficient synthesis of new and complex molecules designed for screening in drug discovery and materials science programs.

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEYKLPFXXZHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87488-64-0 | |

| Record name | 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

Precursor Synthesis and Retrosynthetic Pathways

Retrosynthetic analysis of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride reveals two primary pathways for its construction, which dictate the synthesis of the necessary precursors.

Pathway A involves the late-stage introduction of the sulfonyl chloride group onto a pre-formed benzene-oxazole core. The key disconnection is the C-S bond, identifying 2-(1,2-oxazol-5-yl)benzene as the principal intermediate. This precursor would then undergo an electrophilic chlorosulfonation reaction.

Pathway B focuses on constructing the oxazole (B20620) ring onto a benzene (B151609) ring that already bears the sulfonyl chloride moiety or a suitable precursor group. This approach would start from a derivative of 2-chlorosulfonyl benzaldehyde (B42025) or a related compound, followed by a cyclization reaction to form the 1,2-oxazole ring.

The synthesis of the benzene-oxazole core, such as 2-phenyl-1,3-oxazole, is well-established and can be achieved through various methods, including the condensation of 2-aminophenols with aldehydes or their derivatives, often promoted by a catalyst. nih.govnih.gov Another prominent method is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov These established methods provide reliable access to the key precursors required for Pathway A.

Classical and Established Synthetic Routes to Oxazole-Substituted Benzenesulfonyl Chlorides

The introduction of the sulfonyl chloride group onto an aromatic ring is a cornerstone of organic synthesis, with several established methods available.

The most direct and widely used method for synthesizing arylsulfonyl chlorides is the electrophilic aromatic substitution (EAS) reaction known as chlorosulfonation. rsc.org This reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. orgsyn.org

For the synthesis of this compound from its corresponding benzene-oxazole precursor, the reaction would proceed as follows:

The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the benzene ring. The oxazole moiety's directing influence and the steric hindrance at the ortho-position are critical factors. Studies on similar heterocyclic systems, such as 2,4,5-triphenyloxazole, have shown that chlorosulfonation can lead to mono-, bis-, or even tris-sulfonyl chloride products depending on the reaction conditions, highlighting the challenge of controlling regioselectivity. tandfonline.com A significant side reaction is the formation of diaryl sulfones, which can be minimized by using a large excess of chlorosulfonic acid. orgsyn.org

The reaction is typically performed at low temperatures (e.g., -10 °C to room temperature) to control its exothermic nature, followed by heating to drive the reaction to completion. rsc.org The workup procedure is critical and involves carefully pouring the reaction mixture onto crushed ice to precipitate the product and decompose the excess chlorosulfonic acid. The sulfonyl chloride product must be isolated quickly to prevent hydrolysis back to the corresponding sulfonic acid. orgsyn.org

While direct chlorosulfonation is common, its harsh conditions limit its applicability with sensitive substrates. Several alternative methods have been established.

Sandmeyer-Type Reaction : This classical transformation allows for the conversion of an aromatic amine into a sulfonyl chloride. nih.gov The process involves the diazotization of a precursor, such as an amino-substituted benzene-oxazole, with nitrous acid to form a diazonium salt. This intermediate is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the desired arylsulfonyl chloride. nih.govacs.org This method offers an alternative regiochemical outcome compared to direct electrophilic substitution.

From Sulfonic Acids : If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) are commonly used for this transformation. orgsyn.orgresearchgate.net More modern and milder reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can also be employed under neutral conditions. researchgate.net

Oxidative Chlorination : This route involves the oxidation of sulfur-containing functional groups, such as thiols or disulfides, in the presence of a chlorine source. Various reagent combinations can achieve this, including N-chlorosuccinimide (NCS) with a chloride salt or chlorine gas in an aqueous medium. researchgate.netrsc.org

| Method | Key Reagents | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Activated/Deactivated Arenes | Direct, one-step process. orgsyn.org | Harsh acidic conditions, poor functional group tolerance, potential for poly-substitution and sulfone formation. orgsyn.orgtandfonline.comacs.org |

| Sandmeyer-Type Reaction | NaNO₂, HCl, SO₂, CuCl/CuCl₂ | Aryl Amines | Alternative regioselectivity, starts from readily available anilines. nih.govacs.org | Multi-step process, handling of unstable diazonium salts. acs.org |

| From Sulfonic Acids | SOCl₂, PCl₅, Cyanuric Chloride | Aryl Sulfonic Acids | Useful if sulfonic acid is the readily available precursor. researchgate.net | Requires prior synthesis of the sulfonic acid; reagents can be harsh. researchgate.net |

| Oxidative Chlorination | Cl₂, NCS, H₂O₂/HCl | Aryl Thiols, Disulfides | Utilizes different starting materials. | Limited availability of thiol precursors, potential for over-oxidation. acs.orgrsc.org |

Novel and Green Chemistry Approaches in the Synthesis of Arylsulfonyl Chlorides

Concerns over the hazardous nature of classical methods have spurred the development of safer and more environmentally benign synthetic strategies.

Flow Chemistry : The use of continuous flow reactors for chlorosulfonation reactions offers significant safety and efficiency advantages. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, minimizing risks associated with the highly exothermic nature of the reaction and the handling of large quantities of corrosive reagents like chlorosulfonic acid. nih.gov This technology has been shown to improve spacetime yield and facilitate safer scale-up. mdpi.comnih.gov

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for generating arylsulfonyl chlorides under mild conditions. One approach utilizes a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst to mediate the reaction between arenediazonium salts and in situ generated SO₂ and HCl. acs.org This method proceeds at room temperature, exhibits high functional group tolerance, and provides a sustainable alternative to the classical Meerwein reaction. acs.org

Aerobic, Metal-Free Oxidative Chlorination : A green method for synthesizing sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036), an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org This approach avoids the use of heavy metals and harsh oxidizing agents, representing a more sustainable pathway.

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous stirred-tank reactors (CSTRs), precise process control. | Enhanced safety for hazardous reagents, improved heat management, higher spacetime yield. | nih.gov, mdpi.com |

| Photocatalysis | Visible light, heterogeneous K-PHI catalyst, diazonium salt precursors. | Mild room temperature conditions, high functional group tolerance, sustainable. | acs.org |

| Aerobic Oxidation | Metal-free, O₂ as terminal oxidant, ammonium nitrate catalyst. | Environmentally benign, avoids heavy metals and harsh oxidants. | rsc.org |

| NCS-Mediated Chlorosulfonation | Uses N-chlorosuccinimide on S-alkylisothiourea salts. | Avoids toxic reagents, byproduct can be recycled, mild conditions. | organic-chemistry.org |

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

Achieving high yield and purity in the synthesis of arylsulfonyl chlorides requires careful optimization of several reaction parameters.

Reagent Stoichiometry : In direct chlorosulfonation, using a significant excess of chlorosulfonic acid (e.g., 4-5 equivalents or more) is crucial. This not only drives the reaction to completion but also serves to minimize the formation of the diaryl sulfone byproduct. orgsyn.orgasiachmical.com

Temperature Control : Precise temperature management is vital. The initial addition of the aromatic substrate to chlorosulfonic acid should be performed at low temperatures (-25 °C to 0 °C) to control the initial exotherm. rsc.orgmdpi.com The reaction mixture may then be gently heated (e.g., to 50-60 °C) for a period to ensure complete conversion. rsc.org

Catalysis : The efficiency of chlorosulfonation can be enhanced through catalysis. The addition of sulfamic acid has been shown to catalyze the reaction of aromatic compounds with chlorosulfonic acid or thionyl chloride. google.com For sulfonation reactions using sulfuric acid or chlorosulfonic acid, Lewis acids can also serve as catalysts to improve reactivity. asiachmical.com

Work-up Procedure : The isolation step is critical for preserving the yield. The reaction mixture must be quenched by pouring it onto a large volume of ice. The sulfonyl chloride product, which is unstable in aqueous acidic environments, should be extracted into an organic solvent as quickly as possible to prevent hydrolysis. orgsyn.org

Design of Experiments (DOE) : For complex reactions, a systematic approach like Design of Experiments (DOE) can be used to optimize multiple variables simultaneously. This statistical method has been successfully applied to chlorosulfonation to find the optimal temperature and reagent equivalents that maximize product yield while minimizing impurities. nih.gov

Challenges and Future Directions in the Synthesis of Complex Arylsulfonyl Chlorides

Despite significant progress, the synthesis of structurally complex arylsulfonyl chlorides like this compound continues to present challenges.

Functional Group Tolerance : The primary challenge remains the harsh conditions associated with classical methods like direct chlorosulfonation. The strongly acidic and oxidative environment is incompatible with many sensitive functional groups, limiting the molecular complexity that can be tolerated. acs.orgnih.gov

Regiocontrol : Achieving high regioselectivity in electrophilic substitution reactions on polysubstituted or heterocyclic aromatic systems is often difficult. The directing effects of multiple substituents can lead to the formation of complex mixtures of isomers that are challenging to separate. tandfonline.comnih.gov

Safety and Environmental Impact : The use of highly corrosive, toxic, and moisture-sensitive reagents such as chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride poses significant safety risks, especially on an industrial scale. rsc.orgnih.gov Furthermore, these reactions often generate substantial amounts of acidic waste, creating an environmental burden. mdpi.com

Future Directions in this field are aimed at overcoming these challenges. There is a strong emphasis on the development of novel catalytic systems that operate under milder conditions with higher selectivity. The expansion of photocatalytic and electrochemical methods offers promising avenues for activating C-H bonds or utilizing alternative precursors with greater functional group tolerance. acs.org The continued adoption of green chemistry principles, particularly the use of flow reactors and the development of recyclable catalysts and reagents, will be crucial for designing safer, more sustainable, and efficient syntheses of complex arylsulfonyl chlorides. nih.govorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

Electrophilic Reactivity at the Sulfonyl Chloride Moiety

The chemical behavior of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is dominated by the sulfonyl chloride (–SO₂Cl) functional group. The sulfur atom in this moiety is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the sulfur-chlorine and sulfur-oxygen bonds, rendering the sulfur atom highly electron-deficient and, therefore, a potent electrophilic center. wikipedia.org

This inherent electrophilicity makes the compound susceptible to attack by a wide range of nucleophiles. wikipedia.org The reactivity is further influenced by the ortho-substituted 1,2-oxazole ring on the benzene (B151609) core. Research on analogous ortho-alkyl substituted arenesulfonyl chlorides suggests that such substitution can lead to an unexpected enhancement of reactivity in nucleophilic substitution reactions at the sulfonyl sulfur. mdpi.com This counterintuitive effect is attributed to a specific, rigid conformation adopted by the molecule, which facilitates the substitution process. mdpi.com The chloride ion serves as an excellent leaving group, which further promotes reactions at the electrophilic sulfur center. smolecule.com

Nucleophilic Substitution Reactions and Formation of Sulfonamides

One of the most characteristic reactions of this compound is its reaction with primary and secondary amines to form sulfonamides. wikipedia.org This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. cbijournal.comresearchgate.netnih.gov The reaction, known as sulfonylation, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur atom. smolecule.com

The general procedure involves the reaction of the sulfonyl chloride with an amine, often in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. cbijournal.com The reaction is versatile and can be performed with a wide variety of amines, including aryl, heteroaryl, and alkyl amines, to produce the corresponding N-substituted sulfonamides in good to excellent yields. cbijournal.com

Table 1: Representative Synthesis of Sulfonamides

| Nucleophile (Amine) | Product | Typical Conditions |

| Aniline | N-phenyl-2-(1,2-oxazol-5-yl)benzenesulfonamide | Pyridine, 0-25 °C cbijournal.com |

| Benzylamine | N-benzyl-2-(1,2-oxazol-5-yl)benzenesulfonamide | Dichloromethane (DCM), Room Temp researchgate.net |

| Morpholine | 4-{[2-(1,2-oxazol-5-yl)phenyl]sulfonyl}morpholine | Dichloromethane (DCM), DIPEA nih.gov |

| 2-Aminopyridine | N-(pyridin-2-yl)-2-(1,2-oxazol-5-yl)benzenesulfonamide | Pyridine, 45 °C cbijournal.comprepchem.com |

Formation of Sulfonate Esters and other Derivatives

In addition to amines, this compound readily reacts with other nucleophiles, such as alcohols and phenols, to yield sulfonate esters. wikipedia.orgeurjchem.com This reaction follows a similar nucleophilic substitution pathway as sulfonamide formation. The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile, and to scavenge the HCl byproduct. researchgate.net

Sulfonyl chlorides bearing electron-withdrawing groups have been shown to react efficiently with phenols to give sulfonate products in good yields. researchgate.net The resulting sulfonate esters are stable compounds and have applications as synthetic intermediates and protecting groups. eurjchem.com Furthermore, the sulfonyl chloride can react with water, particularly under heating, in a hydrolysis reaction to form the corresponding 2-(1,2-oxazol-5-yl)benzene-1-sulfonic acid. wikipedia.org

Table 2: Formation of Sulfonate Esters and Other Derivatives

| Nucleophile | Product | Typical Conditions |

| Methanol | Methyl 2-(1,2-oxazol-5-yl)benzenesulfonate | Pyridine, CH₂Cl₂ researchgate.net |

| Phenol | Phenyl 2-(1,2-oxazol-5-yl)benzenesulfonate | Pyridine, CH₂Cl₂ researchgate.net |

| Water | 2-(1,2-Oxazol-5-yl)benzene-1-sulfonic acid | Heat wikipedia.org |

Transformations Involving the Oxazole (B20620) Ring System

While the primary reactive site is the sulfonyl chloride group, the 1,2-oxazole ring can also participate in chemical transformations.

The 1,2-oxazole ring is a five-membered heterocycle that can undergo various functionalization reactions. The presence of the strongly electron-withdrawing 2-(benzenesulfonyl chloride) substituent deactivates the attached benzene ring towards electrophilic aromatic substitution. The reactivity of the oxazole ring itself is also influenced by this substituent. In general, oxazole rings can be functionalized through processes such as lithiation followed by reaction with an electrophile, or through metal-catalyzed cross-coupling reactions. nih.govnih.gov For instance, deprotonation of the oxazole ring, potentially at the C-4 position, could be achieved with a strong base, creating a nucleophilic center for the introduction of new functional groups. The cleavage and modification of the oxazole ring are also possible under specific conditions, leading to diverse molecular architectures. acs.org

Derivatives of this compound, specifically its sulfonamides, possess the structural requirements to undergo intramolecular rearrangement reactions. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. manchester.ac.uk

Studies on related 1,3-oxazole-5-sulfonyl amide systems have shown that under basic conditions (e.g., using sodium hydride), a cyclocondensation reaction can occur that is initiated by a Smiles rearrangement. growingscience.com In this process, a nucleophilic atom from a side chain on the sulfonamide nitrogen attacks an electron-deficient aromatic carbon, displacing the sulfonyl group. This pathway can lead to the formation of new fused heterocyclic systems with the extrusion of sulfur dioxide. growingscience.comresearchgate.net For a sulfonamide derived from this compound, a similar base-induced rearrangement could potentially be triggered if the N-substituent contains a suitable internal nucleophile. growingscience.com

Mechanistic Studies of Key Reactions Utilizing this compound

The primary reactions of this compound, namely nucleophilic substitutions at the sulfur atom, have been extensively studied for analogous arenesulfonyl chlorides. The prevailing mechanism for these reactions, including solvolysis and reactions with amines or alcohols, is a concerted, bimolecular nucleophilic substitution (S_N2). beilstein-journals.orgnih.gov

This S_N2 pathway involves the direct attack of the nucleophile on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state where the nucleophile is entering and the chloride leaving group is departing simultaneously. beilstein-journals.orgnih.gov The reaction does not typically proceed through a dissociative S_N1-type mechanism involving a sulfonyl cation intermediate, as the formation of such cations is energetically unfavorable under normal solvolytic conditions. beilstein-journals.org

Kinetic studies on the hydrolysis of benzenesulfonyl chloride show a very high selectivity for reaction with hydroxide (B78521) ions over neutral water, which is consistent with an S_N2 pathway. beilstein-journals.org Furthermore, studies on ortho-alkyl-substituted arenesulfonyl chlorides have revealed that these substituents can accelerate the rate of nucleophilic substitution. This is attributed to steric factors that lock the sulfonyl chloride group into a conformation that is more reactive towards the incoming nucleophile, rather than electronic effects. mdpi.com Given its ortho-substitution pattern, this compound is expected to follow this S_N2 mechanistic paradigm, with its reactivity profile being influenced by the conformational effects imposed by the 1,2-oxazole ring. mdpi.com

Influence of the Benzene-Oxazole Substituent on Sulfonyl Chloride Reactivity

The reactivity of an aromatic sulfonyl chloride is intricately modulated by the electronic and steric nature of its substituents. In the case of this compound, the presence of the 1,2-oxazole ring at the ortho position to the sulfonyl chloride group introduces a unique combination of electronic and steric effects that significantly influence its reactivity profile in nucleophilic substitution reactions.

The 1,2-oxazole heterocycle is an electron-withdrawing group due to the high electronegativity of its nitrogen and oxygen atoms. This electron-withdrawing nature is transmitted through both inductive and resonance effects to the benzene ring. Positioned at the ortho position, the oxazole ring exerts a strong -I (negative inductive) effect, withdrawing electron density from the sulfonyl chloride's point of attachment. This inductive withdrawal enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it more susceptible to nucleophilic attack. Consequently, the rate of reaction with various nucleophiles is expected to be accelerated compared to unsubstituted benzenesulfonyl chloride.

Furthermore, the π-system of the oxazole ring can participate in resonance with the benzene ring, potentially delocalizing electron density. However, the orientation of the oxazole ring relative to the sulfonyl chloride group is crucial. Steric hindrance between the ortho-substituents can force the sulfonyl group out of the plane of the benzene ring, disrupting π-conjugation. This steric effect, often termed "steric acceleration," can lead to a relief of strain in the transition state of a nucleophilic substitution reaction, thereby increasing the reaction rate. mdpi.com Studies on other ortho-substituted benzenesulfonyl chlorides have shown that bulky ortho-alkyl groups can lead to a noticeable acceleration of substitution at the sulfonyl sulfur. mdpi.com

Detailed Research Findings

While specific kinetic studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous compounds and general principles of physical organic chemistry. The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. smolecule.com

The general mechanism for the reaction of a benzenesulfonyl chloride with a nucleophile (Nu⁻) is illustrated below:

Step 1: Nucleophilic attack on the electrophilic sulfur atom. Step 2: Departure of the chloride leaving group to form the substituted product.

The rate of this reaction is highly dependent on the electronic properties of the substituent on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thus increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate.

Table 1: Predicted Relative Reactivity of Substituted Benzenesulfonyl Chlorides

| Substituent at ortho-position | Electronic Effect | Predicted Relative Reactivity |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Decreased |

| -NO₂ | Strongly electron-withdrawing | Increased |

| -OCH₃ | Electron-donating | Decreased |

| -1,2-Oxazol-5-yl | Electron-withdrawing | Increased |

The data in Table 1 is a qualitative prediction based on the known electronic effects of the substituents. The 1,2-oxazole group, being electron-withdrawing, is expected to enhance the reactivity of the sulfonyl chloride group, similar to a nitro group, although likely to a lesser extent.

In addition to electronic effects, the steric environment around the sulfonyl chloride group plays a critical role. The ortho-positioning of the 1,2-oxazole ring introduces significant steric bulk. This steric hindrance can influence the approach of the nucleophile and the geometry of the transition state. In many cases of ortho-substituted aromatic compounds, steric hindrance leads to a decrease in reaction rate. However, for sulfonyl chlorides, an opposite effect, "steric acceleration," has been observed. mdpi.com This is attributed to the relief of ground-state steric strain as the reaction proceeds towards a trigonal bipyramidal transition state. mdpi.com

Table 2: Comparison of Steric and Electronic Effects of Ortho-Substituents on Sulfonyl Chloride Reactivity

| Ortho-Substituent | Primary Electronic Effect | Steric Effect | Net Effect on Reactivity |

| -CH₃ | Weakly electron-donating | Moderate steric hindrance | Slight decrease or increase (steric acceleration may dominate) |

| -C(CH₃)₃ | Weakly electron-donating | High steric hindrance | Likely increase due to significant steric acceleration |

| -1,2-Oxazol-5-yl | Electron-withdrawing | Moderate to high steric hindrance | Significant increase |

The combination of a strong electron-withdrawing effect and potential steric acceleration makes this compound a highly reactive derivative of benzenesulfonyl chloride. This enhanced reactivity is advantageous in the synthesis of sulfonamides and sulfonate esters, allowing for milder reaction conditions and potentially higher yields. researchgate.netresearchgate.net The sulfonyl chloride group is known to be highly reactive and serves as a valuable intermediate in organic synthesis.

Derivatization and Analog Design from 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

Synthetic Approaches to Diversify the Sulfonyl Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, making it the primary site for initial derivatization. Its reactions with a wide range of nucleophiles allow for the creation of a diverse library of sulfonated compounds. The most common transformation is the formation of sulfonamides through reaction with primary or secondary amines. echemcom.comnih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. echemcom.com

Another key diversification strategy is the synthesis of sulfonate esters via reaction with alcohols or phenols. This transformation also generally requires a base catalyst. These approaches allow for the introduction of a vast array of functional groups, enabling fine-tuning of properties like solubility, lipophilicity, and biological target engagement.

Table 1: Examples of Sulfonyl Moiety Derivatization

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine | Aniline | -SO₂-NH-Ph | N-Aryl Sulfonamide |

| Secondary Amine | Morpholine | -SO₂-N(CH₂)₄O | N-Morpholinyl Sulfonamide |

| Alcohol | Methanol | -SO₂-OCH₃ | Methyl Sulfonate Ester |

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies. nih.gov

Modification of the Benzene (B151609) Ring through Orthogonal Functionalization

Further diversification can be achieved by introducing substituents onto the benzene ring. The existing substituents—the 1,2-oxazole and the sulfonyl chloride—are both electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the sulfonyl chloride group (C4 and C6).

These reactions typically require forcing conditions due to the deactivated nature of the aromatic ring. An alternative strategy involves starting with an already substituted aniline, performing the diazotization and sulfonyl chloride formation sequence to install the desired functionality before derivatizing the sulfonyl group. google.com This approach provides greater control over the substitution pattern.

Strategic Derivatization of the 1,2-Oxazole Nucleus

The 1,2-oxazole (isoxazole) ring is a stable aromatic heterocycle, but it can also be functionalized to create another layer of structural diversity. While electrophilic substitution on the oxazole (B20620) ring typically occurs at the C5 position, this position is already substituted in the parent compound. semanticscholar.org Therefore, modification would likely target the C3 or C4 positions.

Strategies for functionalizing the isoxazole (B147169) ring can include:

Metallation-Alkylation: Deprotonation of one of the available ring protons using a strong base (e.g., n-butyllithium) followed by quenching with an electrophile (e.g., an alkyl halide or a carbonyl compound) can introduce new substituents.

Ring-Opening and Recyclization: Under certain reductive or basic conditions, the isoxazole ring can be cleaved. This opens up the possibility of trapping the intermediate and forming a new heterocyclic system.

Cross-Coupling Reactions: If a halogen atom is present on the oxazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

These advanced methods allow for significant alterations to the molecular scaffold, moving beyond simple decoration of the existing framework.

Exploration of Structure-Reactivity Relationships within Derivative Libraries

The systematic derivatization of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride at its three key positions allows for a thorough investigation of structure-reactivity relationships (SRR). The electronic properties of substituents introduced onto the benzene ring or the oxazole nucleus can significantly influence the reactivity of the sulfonyl chloride moiety.

Electronic Effects on the Sulfonyl Group: Introducing electron-withdrawing groups (e.g., -NO₂) onto the benzene ring would increase the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

Impact of Sulfonamide/Ester Substituents: The nature of the R-group in the resulting sulfonamide (-SO₂-NHR) or sulfonate ester (-SO₂-OR) derivatives dictates the final properties of the molecule. For instance, bulky substituents can introduce steric hindrance that may influence binding to a biological target. The hydrogen-bonding capacity of a sulfonamide (N-H) differs significantly from that of a sulfonate ester, which can have a profound impact on biological activity and physical properties. nih.gov

Table 2: Predicted Structure-Reactivity Relationships

| Modification Site | Substituent Type | Expected Effect on Sulfonyl Chloride Reactivity | Rationale |

|---|---|---|---|

| Benzene Ring | Electron-Withdrawing (e.g., -NO₂) | Increase | Inductive and resonance withdrawal increases the partial positive charge on the sulfur atom. |

| Benzene Ring | Electron-Donating (e.g., -OCH₃) | Decrease | Inductive and resonance donation decreases the partial positive charge on the sulfur atom. |

Understanding these relationships is critical for the rational design of molecules with desired reactivity and properties.

Design Principles for Novel Chemical Scaffolds Based on this compound

Beyond simple analog synthesis, this compound can serve as a foundational hub for the construction of entirely novel and more complex molecular scaffolds. mdpi.com The design principles for such endeavors treat the molecule as a bifunctional building block.

The Sulfonyl Chloride as a Covalent Linker: The sulfonyl group can act as a robust, non-hydrolyzable linker to attach the oxazolyl-benzene core to other molecular components. This could include polymers, surfaces, biomolecules, or other small-molecule fragments to create multifunctional agents.

The Oxazolyl-Benzene Core as a Rigid Scaffold: The fused aromatic system provides a defined and rigid three-dimensional structure. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The oxazole ring itself can serve as a key pharmacophoric element, participating in hydrogen bonding or other non-covalent interactions.

Fragment-Based Elaboration: The compound can be used in fragment-based drug discovery (FBDD). The oxazolyl-benzenesulfonamide core can be identified as an initial hit, and subsequent modifications to the amine portion or the aromatic rings can be made to "grow" the fragment into a potent and selective lead compound.

By viewing the parent compound not just as a molecule to be modified but as a central component for rational assembly, chemists can design and construct sophisticated molecular architectures for a wide range of applications. mdpi.com

Advanced Applications As a Synthetic Reagent and Building Block in Academic Research

Utility in the Construction of Complex Organic Molecules

The electrophilic nature of the sulfur atom in 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride makes it a valuable reagent for introducing the 2-(1,2-oxazol-5-yl)phenylsulfonyl moiety into organic molecules. This is primarily achieved through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of biologically active compounds and complex organic structures.

The isoxazole (B147169) ring itself is a key pharmacophore found in numerous pharmaceuticals, and its incorporation into larger molecules is a common strategy in drug discovery. Therefore, this compound can serve as a crucial building block for the synthesis of complex molecules with potential therapeutic applications. While specific examples utilizing this exact compound are scarce, the general utility of heterocyclic sulfonyl chlorides in medicinal chemistry is well-established.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Functional Group Formed | Potential Application |

| Primary/Secondary Amine | Sulfonamide | Synthesis of bioactive compounds, protecting group chemistry |

| Alcohol/Phenol | Sulfonate Ester | Synthesis of prodrugs, intermediates for cross-coupling reactions |

| Thiol | Thiosulfonate | Not commonly reported, potential for specialized applications |

Role in the Synthesis of Advanced Heterocyclic Systems and Fused Rings

Research on structurally similar compounds indicates a significant potential for this compound in the synthesis of advanced heterocyclic systems and fused rings. For instance, studies on methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates have demonstrated their utility in constructing annulated smolecule.comresearchgate.netoxazolo[5,4-d]pyrimidine derivatives through reactions with aminoazoles. growingscience.com This reaction proceeds via the formation of a sulfonamide, followed by an intramolecular cyclization.

Given the presence of the reactive sulfonyl chloride and the isoxazole ring, it is plausible that this compound could participate in similar intramolecular cyclization reactions to form novel fused heterocyclic systems. The isoxazole ring can be a versatile component in such constructions, potentially leading to the discovery of new chemical entities with unique properties. The synthesis of benzo-fused heterocyclic sulfonyl chlorides has been reported as a general methodology, suggesting the accessibility of precursors for such complex systems. google.com

Application in Polymer Chemistry and Material Science Research

In the realm of polymer chemistry, sulfonyl chlorides are known to serve multiple purposes. They can be used to modify existing polymers by grafting sulfonyl-containing groups onto the polymer backbone, thereby altering their physical and chemical properties. Additionally, benzenesulfonyl chloride has been shown to act as a chain transfer agent in the radical polymerization of styrene. researchgate.net This allows for the control of polymer molecular weight and the introduction of terminal phenylsulfonyl and chlorine groups.

While no specific studies detailing the use of this compound in polymer science have been identified, its structural similarity to other sulfonyl chlorides suggests its potential utility in this field. The incorporation of the isoxazole-containing moiety into a polymer could impart specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Table 2: Potential Roles in Polymer Chemistry

| Application | Mechanism | Potential Outcome |

| Polymer Modification | Grafting onto polymers with nucleophilic sites | Altered polymer properties (e.g., hydrophilicity, thermal stability) |

| Chain Transfer Agent | In radical polymerization | Control of molecular weight and end-group functionalization |

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The isoxazole scaffold is a recognized pharmacophore and has been incorporated into various biologically active molecules. Recent research has explored the development of isoxazole-containing compounds as native photo-cross-linkers for photoaffinity labeling and chemoproteomics. cityu.edu.hk This innovative approach utilizes the photochemical reactivity of the isoxazole ring to form covalent bonds with target proteins upon UV irradiation, enabling the identification of protein-ligand interactions.

Although this compound has not been specifically investigated for this purpose, its isoxazole moiety suggests a potential for its derivatives to be developed as chemical probes. The sulfonyl chloride group can be readily converted to sulfonamides, allowing for the attachment of various functionalities, such as reporter tags or reactive groups, to facilitate molecular recognition studies. The synthesis of isoxazole-containing sulfonamides with potent inhibitory activity against enzymes like carbonic anhydrase further highlights the potential of this class of compounds in developing targeted molecular probes. nih.gov

Integration into Supramolecular Chemistry Architectures

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. While there is no direct literature on the integration of this compound into supramolecular architectures, its structural features offer potential for such applications.

The isoxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and metal coordination. The aromatic rings can engage in π-π stacking interactions. By converting the sulfonyl chloride to sulfonamides with appropriate functional groups, it is conceivable to design and synthesize molecules that can self-assemble into complex supramolecular structures. However, this remains a speculative area of application that would require dedicated research for validation.

Sophisticated Analytical and Spectroscopic Methodologies for Research on 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, offering unparalleled accuracy in mass determination, which is critical for both confirming the elemental composition of the final product and for real-time monitoring of its synthesis.

Reaction Monitoring: The synthesis of aryl sulfonyl chlorides, including this compound, often involves the reaction of a corresponding sulfonic acid precursor or an aromatic ring with a chlorinating agent like chlorosulfonic acid. HRMS, typically coupled with liquid chromatography (LC-HRMS), can be employed to track the progress of this reaction. By analyzing aliquots of the reaction mixture over time, researchers can monitor the depletion of the starting material's ion signal and the concurrent appearance and increase in the intensity of the product's ion signal. The high mass accuracy of HRMS allows for the unambiguous identification of the desired product amidst starting materials, intermediates, and potential by-products, even if they have similar retention times. For this compound (C₉H₆ClNO₃S), the expected monoisotopic mass is 242.9757 Da. rsc.org In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 243.9830, providing a precise marker for its formation.

Product Characterization: Following synthesis and purification, HRMS is used to confirm the elemental composition of this compound. By measuring the exact mass of the molecular ion to within a few parts per million (ppm), the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can provide valuable structural information through characteristic fragmentation patterns. While specific experimental data for this compound is not widely published, the fragmentation of analogous structures, such as 4-(oxazol-4-yl)benzene-1-sulfonyl chloride, suggests predictable pathways. Key fragmentation events would likely include the loss of a chlorine radical (Cl•) and the loss of the entire sulfonyl chloride group (•SO₂Cl), leading to specific fragment ions that help to piece together the molecular structure.

| Ion Species | Predicted m/z | Adduct/Fragment | Significance in Analysis |

| [M]⁺ | 242.9752 | Molecular Ion | Confirms the molecular weight of the compound. |

| [M+H]⁺ | 243.9830 | Protonated Molecule | Primary ion observed in positive ESI for accurate mass measurement. |

| [M+Na]⁺ | 265.9649 | Sodium Adduct | Often observed in ESI, aids in confirming the molecular weight. |

| [M-Cl]⁺ | 207.9964 | Loss of Chlorine | A characteristic fragment ion in MS/MS, confirming the presence of the sulfonyl chloride group. |

| [M-SO₂Cl]⁺ | 144.0449 | Loss of Sulfonyl Chloride | A key fragment indicating the core 2-(1,2-oxazol-5-yl)phenyl structure. |

Data based on predicted values for C₉H₆ClNO₃S and fragmentation patterns of analogous compounds. rsc.org

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the six protons in the molecule: four on the benzene (B151609) ring and two on the isoxazole (B147169) ring. The protons on the benzene ring adjacent to the electron-withdrawing sulfonyl chloride group would be expected to resonate at a lower field (higher ppm) compared to standard benzene protons. The isoxazole protons would have distinct chemical shifts characteristic of their positions within the heterocyclic ring. Similarly, the ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique electronic environments of the benzene and isoxazole rings.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the benzene ring and between the two protons on the isoxazole ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for this molecule as it would establish the connectivity between the benzene and isoxazole rings (e.g., a correlation from a benzene proton to an isoxazole carbon) and the attachment point of the sulfonyl chloride group to the benzene ring.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton environment, multiplicity, and integration. | Reveals signals for the 4 aromatic protons and 2 isoxazole protons, with characteristic downfield shifts due to electron-withdrawing groups. |

| ¹³C NMR | Number and electronic environment of carbon atoms. | Shows 9 distinct signals for the aromatic and heterocyclic carbons, including quaternary carbons. |

| COSY | ¹H-¹H spin-spin coupling networks. | Confirms the connectivity of protons on the benzene ring and the isoxazole ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns specific ¹³C signals to their attached protons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Confirms the linkage between the benzene and isoxazole rings and the position of the sulfonyl chloride group. |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

Molecular Conformation: The analysis would likely reveal that both the benzene and isoxazole rings are largely planar due to their aromaticity. nih.gov The dihedral angle between these two rings would be a key conformational parameter, indicating the degree of twist around the C-C bond connecting them. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The sulfonyl chloride group's orientation relative to the benzene ring, defined by torsion angles, would also be determined. nih.gov

Crystal Packing and Intermolecular Interactions: The way the molecules pack in the crystal lattice is dictated by non-covalent interactions. For sulfonyl chlorides, interactions involving the sulfonyl oxygens and the chlorine atom are common. nih.gov Weak hydrogen bonds or other short contacts involving the aromatic and heterocyclic protons could also play a role in stabilizing the crystal structure. It is anticipated that the compound would crystallize in a common space group, such as a monoclinic system, which is frequently observed for analogous sulfonyl chlorides.

| Structural Parameter | Expected Finding | Significance |

| Crystal System | Likely Monoclinic | Provides basic information about the symmetry of the unit cell. |

| Ring Planarity | Benzene and isoxazole rings are expected to be planar. | Confirms the aromatic nature of the ring systems. |

| S-C, S-O, S-Cl Bond Lengths/Angles | Consistent with typical sulfonyl chloride values. | Confirms the geometry of the key functional group. |

| Inter-ring Dihedral Angle | A non-zero value indicating some twist between the rings. | Defines the overall molecular conformation in the solid state. |

| Intermolecular Interactions | Potential for weak hydrogen bonds or halogen interactions. | Explains the stability and packing of the crystal lattice. |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Mechanism Support

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. For this compound, these techniques provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds.

Functional Group Identification: The most prominent and diagnostic peaks in the IR and Raman spectra would be those associated with the sulfonyl chloride and isoxazole moieties.

Sulfonyl Chloride (SO₂Cl) Group: This group gives rise to two very strong and characteristic stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the 1370-1410 cm⁻¹ region, while the symmetric stretch is found around 1166-1204 cm⁻¹. acdlabs.com The S-Cl stretch would appear at a lower frequency.

Isoxazole Ring: The isoxazole ring has several characteristic vibrations, including C=N, C=C, and N-O stretching modes, which would appear in the 1400-1650 cm⁻¹ region. rjpbcs.com C-H stretching vibrations from both the benzene and isoxazole rings would be observed above 3000 cm⁻¹.

Reaction Mechanism Support: Vibrational spectroscopy can be used as an in-situ probe to support mechanistic hypotheses. For instance, during the synthesis of this compound from a sulfonic acid precursor, one could monitor the disappearance of the broad O-H stretching band of the sulfonic acid and the appearance of the sharp, intense S=O stretching bands of the sulfonyl chloride product in real-time. This provides direct evidence for the chemical transformation of the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1166 - 1204 | Strong |

| Aromatic/Heterocyclic (C=C, C=N) | Stretching | 1400 - 1650 | Medium to Strong |

| Isoxazole (N-O) | Stretching | ~1150 | Medium |

| Aromatic/Heterocyclic (C-H) | Stretching | > 3000 | Medium |

Data based on typical vibrational frequencies for these functional groups. acdlabs.comrjpbcs.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the sulfonyl chloride group is a versatile functional handle for reacting with chiral nucleophiles, such as amines or alcohols, to form chiral sulfonamide or sulfonate ester derivatives. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the enantiomeric excess (ee) of these resulting chiral products.

Methodology: When a chiral derivative is synthesized, the two enantiomers will interact differently with plane-polarized light. CD spectroscopy measures this differential absorption of left- and right-circularly polarized light. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Application: To determine the ee of a newly synthesized chiral sulfonamide derived from this compound, a calibration curve would first be generated. This involves preparing samples with known ee values (e.g., 100% R, 100% S, 50% ee, etc.) and measuring their CD signals. A plot of CD intensity versus % ee yields a linear relationship. The CD signal of a sample with an unknown ee can then be measured under the same conditions, and its enantiomeric excess can be accurately determined by interpolation from the calibration curve. hindsinstruments.com This method is often much faster than traditional chromatographic techniques like chiral HPLC, making it suitable for high-throughput screening of asymmetric reactions. hindsinstruments.comnih.gov

Computational and Theoretical Investigations of 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. irjweb.comirjweb.com For 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride, such calculations are typically performed using methods like Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-311G++(d,p) to achieve a balance between computational cost and accuracy. irjweb.comdergipark.org.tr These studies begin with the optimization of the molecule's ground-state geometry. jocpr.com

Once the optimized structure is obtained, a range of electronic properties and reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

From these frontier orbital energies, several global reactivity descriptors can be derived. These parameters provide quantitative insights into the molecule's chemical behavior. Theoretical calculations are a well-established method for assessing the structural and spectral properties of organic molecules. irjweb.com

Table 1: Calculated Reactivity Descriptors for this compound Note: The following values are representative examples based on DFT calculations of similar oxazole (B20620) derivatives and are presented for illustrative purposes.

| Parameter | Symbol | Formula | Typical Calculated Value | Significance |

| HOMO Energy | EHOMO | - | -5.7 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.8 eV | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.9 eV | Chemical reactivity, stability |

| Ionization Potential | IP | -EHOMO | 5.7 eV | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 0.8 eV | Energy released when gaining an electron |

| Global Hardness | η | (IP - EA) / 2 | 2.45 eV | Resistance to change in electron configuration |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.25 eV | Electron escaping tendency |

| Electrophilicity Index | ω | μ² / (2η) | 2.16 eV | Propensity to accept electrons |

The calculated electrophilicity index suggests that the sulfonyl chloride moiety makes the molecule a strong electrophile, susceptible to attack by nucleophiles. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking and Interaction Energy Analysis with Academic Target Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govekb.eg This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. For this compound, or more commonly its sulfonamide derivatives, docking studies can be performed against various academic target scaffolds, such as kinases, proteases, or carbonic anhydrases, which are frequently targeted by sulfonamide-based inhibitors. nih.govsigmaaldrich.com

The docking process involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is optimized, and the protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The simulation then explores various possible binding poses of the ligand within the protein's active site, scoring them based on a force field. The resulting binding affinity, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov

Beyond just the binding score, a detailed analysis of the protein-ligand interactions is crucial. researchgate.net This involves identifying specific non-covalent interactions, such as:

Hydrogen Bonds: The sulfonamide group (formed after reaction) is an excellent hydrogen bond donor (N-H) and acceptor (S=O), potentially interacting with polar residues like serine, threonine, or histidine in the active site.

Hydrophobic Interactions: The benzene (B151609) and oxazole rings can form hydrophobic contacts with nonpolar amino acid residues like leucine, valine, and isoleucine. nih.gov

Pi-Pi or Cation-Pi Stacking: The aromatic rings can engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. irjweb.com

Table 2: Hypothetical Molecular Docking and Interaction Summary with a Kinase Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

| Hydrogen Bond | Sulfonyl Oxygen (S=O) | Backbone N-H of Valine |

| Hydrogen Bond | Oxazole Nitrogen | Side chain of Lysine |

| Hydrophobic Interaction | Benzene Ring | Side chain of Leucine |

| Pi-Pi Stacking | Oxazole Ring | Side chain of Phenylalanine |

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides the means to simulate chemical reactions, map out their energy profiles, and characterize the transient structures that connect reactants to products. For this compound, a primary reaction of interest is its nucleophilic substitution at the sulfur atom, for example, during solvolysis or reaction with an amine to form a sulfonamide. magtech.com.cn

These reactions are widely believed to proceed via an SN2-type mechanism. cdnsciencepub.comnih.gov Reaction pathway simulations can map the potential energy surface along the reaction coordinate. A key objective of this analysis is to locate the transition state (TS), which represents the highest energy point along the minimum energy path. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which governs the reaction rate.

For nucleophilic attack on a sulfonyl chloride, the transition state is proposed to have a trigonal bipyramidal geometry around the central sulfur atom. cdnsciencepub.com In this structure, the incoming nucleophile and the leaving chloride ion occupy the axial positions. Theoretical calculations can optimize the geometry of this transition state and confirm its identity by frequency analysis, where a valid TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The electronic nature of the 2-(1,2-oxazol-5-yl)phenyl substituent can influence the stability of the transition state and thus the reaction rate. The electron-withdrawing properties of the oxazole ring and the sulfonyl group itself can affect the charge distribution at the sulfur center, making it more electrophilic and potentially lowering the activation barrier for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Studies

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. The key rotatable bonds are the C-C bond linking the benzene and oxazole rings and the C-S bond connecting the benzene ring to the sulfonyl chloride group. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers and the energy barriers between them. The global minimum conformation represents the most likely structure of the molecule in its ground state. dergipark.org.tr

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights that are inaccessible from static models. nih.gov In the context of drug design, MD simulations are particularly valuable for assessing the stability of a ligand-protein complex obtained from molecular docking. nih.gov

An MD simulation would typically involve placing the docked complex in a simulated aqueous environment and calculating the forces on all atoms to model their movements over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Structural Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over time. A stable RMSD value suggests that the complex is not undergoing major conformational changes and the binding is stable. nih.govnih.gov

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid and which are flexible. High fluctuation in active site residues might impact ligand binding. nih.gov

Interaction Stability: The persistence of key interactions, such as hydrogen bonds identified in the docking pose, can be tracked throughout the simulation, providing confidence in their importance for binding affinity. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. researchgate.net For this compound, properties such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.

The process begins with the geometry optimization of the molecule at a chosen level of theory, such as B3LYP/6-311G(d,p). dergipark.org.trjocpr.com Following optimization, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental IR or Raman spectra. jocpr.com This comparison helps in the assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations, such as the characteristic symmetric and asymmetric stretches of the S=O bonds. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on the optimized geometry. The calculated chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental NMR data. researchgate.net Strong correlation between the predicted and observed spectra confirms that the calculated minimum-energy structure is a true representation of the molecule's actual geometry.

Table 3: Comparison of Predicted and Representative Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Representative Experimental Wavenumber (cm⁻¹) |

| S=O Asymmetric Stretch | ~1365 | 1360-1375 |

| S=O Symmetric Stretch | ~1175 | 1170-1180 |

| C=N Stretch (Oxazole) | ~1595 | 1590-1610 |

| Aromatic C=C Stretch | ~1470 | 1465-1480 |

| S-Cl Stretch | ~560 | 555-570 |

Future Research Directions and Emerging Paradigms for 2 1,2 Oxazol 5 Yl Benzene 1 Sulfonyl Chloride

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis and derivatization of sulfonyl chlorides are increasingly benefiting from the adoption of automated technologies and high-throughput experimentation (HTE). youtube.com These approaches allow for the rapid screening of numerous reaction conditions in parallel, accelerating the discovery of optimal synthetic pathways and novel derivatives. youtube.comnih.gov For a molecule like 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, this means a more efficient exploration of its chemical space.

Continuous flow chemistry, a key component of automated synthesis, offers significant advantages for the production of sulfonyl chlorides, which often involves highly exothermic reactions and hazardous reagents. rsc.orgmdpi.com By performing reactions in small-volume, continuous-flow reactors, issues like thermal runaway can be circumvented, leading to improved safety and control. rsc.org This methodology has been successfully applied to the synthesis of various aryl sulfonyl chlorides, achieving high space-time yields and allowing for safer, scalable production. mdpi.comresearchgate.net

High-throughput experimentation platforms, utilizing 96-well microtiter plates, enable chemists to systematically evaluate a wide array of catalysts, solvents, and reaction parameters with minimal reagent consumption. youtube.comnih.gov This is particularly valuable for optimizing the synthesis of complex sulfonamides or other derivatives from this compound, a process that would be time-consuming and resource-intensive using traditional methods. nih.gov The integration of these automated and high-throughput techniques will undoubtedly accelerate the development of new applications for this versatile compound. youtube.com

Table 1: Comparison of Traditional vs. Automated Synthesis Approaches

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis & HTE |

|---|---|---|

| Scale | Milligram to kilogram | Microscale (µL) to multi-gram |

| Experimentation | One reaction at a time (iterative) | Hundreds of reactions in parallel |

| Safety | Higher risk of thermal runaway | Enhanced safety, better heat control rsc.org |

| Speed | Slow, labor-intensive | Rapid optimization and discovery youtube.com |

| Resource Use | High consumption of reagents | Minimal reagent use youtube.comnih.gov |

| Control | Limited control over parameters | Precise control over reaction conditions rsc.orgmdpi.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Recent advances in photoredox and electrocatalysis are opening new avenues for the transformation of sulfonyl chlorides under mild and selective conditions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides, enabling a range of novel reactions. semanticscholar.orgresearchgate.netacs.org

One promising area is the photocatalytic hydrosulfonylation of alkenes. semanticscholar.orgresearchgate.net This method allows for the direct addition of the sulfonyl group from compounds like this compound across a double bond, providing access to complex sulfones that are important for medicinal chemistry. semanticscholar.org Similarly, photocatalysis can be used to synthesize sulfonyl chlorides from alternative starting materials like aryldiazonium salts, using a heterogeneous catalyst under visible light irradiation at room temperature. acs.org This approach offers high functional group tolerance, which is advantageous when working with complex molecules. acs.org Photocatalysis has also been employed in tandem reactions, such as the sulfonylation and cyclization of dienes to create complex heterocyclic structures. nih.gov

While less explored for sulfonyl chlorides specifically, electrocatalysis represents another frontier for future research. Electrochemical methods could provide alternative pathways for activating the sulfonyl chloride group or for mediating coupling reactions, potentially avoiding the need for stoichiometric chemical oxidants or reductants and contributing to greener synthetic protocols. The exploration of both photocatalytic and electrocatalytic strategies will likely lead to the discovery of new, efficient, and selective transformations for this compound.

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org Future research on this compound will undoubtedly be influenced by these initiatives.

Significant progress has been made in developing more environmentally benign methods for synthesizing sulfonyl chlorides. Traditional methods often rely on harsh and hazardous reagents like chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). rsc.org Greener alternatives now include:

Oxidative Chlorination in Water : Methods using reagents like oxone in water have been developed for the efficient synthesis of sulfonyl chlorides from thiols and disulfides, avoiding the use of volatile organic solvents. rsc.org